2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a piperidinyl ring fused with an isoindoline-dione moiety. These structural characteristics make it a valuable candidate for various scientific applications, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione typically involves multiple steps, starting with the protection of the α-amino group of a glutamine derivative. This is followed by esterification, deprotection, and coupling reactions. One common method involves the use of a glutamine ester, which is coupled with an optionally substituted 2-haloalkylbenzoate. The coupled product is then cyclized to form the desired compound .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves catalytic coupling reactions and hydrolysis steps to remove protecting groups. The reaction conditions are carefully controlled to minimize side reactions and maximize the conversion rate .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: These involve the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Oxidation and Reduction Reactions: These reactions alter the oxidation state of the compound. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are often used.
Addition Reactions: These involve the addition of atoms or groups to the compound, often facilitated by catalysts
Common Reagents and Conditions
Substitution: Halides, nucleophiles, and bases.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Addition: Catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-dione derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a ligand in protein degradation studies.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer progression.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The compound exerts its effects primarily through the modulation of specific proteins and enzymes. It acts as a ligand for cereblon, a protein involved in targeted protein degradation. By binding to cereblon, it facilitates the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular pathways. This mechanism is particularly relevant in the context of cancer treatment, where the degradation of oncogenic proteins can inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares a similar isoindoline-dione structure but lacks the piperidinyl ring.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide derivative with improved efficacy in certain cancer treatments
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to act as a cereblon ligand and facilitate targeted protein degradation sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C14H12N2O5 |
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Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-methoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H12N2O5/c1-21-7-2-3-8-9(6-7)14(20)16(13(8)19)10-4-5-11(17)15-12(10)18/h2-3,6,10H,4-5H2,1H3,(H,15,17,18) |
InChI Key |
MKXRPSQMLJLDDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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